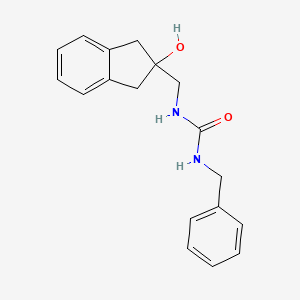

1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Imidazole derivatives, including this compound, have shown promising antimicrobial potential . Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. The compound’s structural features contribute to its ability to inhibit microbial growth.

- A derivative of 1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea has been used as an n-type dopant in solution-processed n-channel OTFTs . This application highlights its role in electronic devices and semiconductor materials.

- Imidazole serves as a core scaffold for various drugs. Commercially available medications containing the 1,3-diazole ring include antihistaminic agents (e.g., clemizole, astemizole), antiulcer drugs (e.g., omeprazole, pantoprazole), and antiprotozoal agents (e.g., tinidazole, ornidazole) .

- Imidazole-containing moieties occupy a unique position in heterocyclic chemistry . Their diverse reactivity and biological relevance make them valuable building blocks for drug design and synthesis.

- While not directly related to the compound, the Fischer indole synthesis pathway involves hydrazine and leads to 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole, which contains an indole moiety . Indoles are prevalent in natural products and pharmaceuticals.

Antimicrobial Activity

Organic Thin-Film Transistors (OTFTs)

Drug Development

Heterocyclic Chemistry

Indole Derivatives

Mechanism of Action

Target of Action

The primary targets of the compound “1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea” are currently unknown. The compound is structurally similar to imidazole derivatives, which are known to interact with a broad range of targets, including various enzymes and receptors . .

Mode of Action

The mode of action of this compound is also not explicitly known. Given its structural similarity to imidazole derivatives, it might interact with its targets in a similar manner. Imidazole derivatives often bind to their targets via hydrogen bonding, ionic interactions, and hydrophobic interactions . The exact changes resulting from this interaction would depend on the specific target.

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infections . .

Pharmacokinetics

Imidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized by various enzymes in the liver and excreted in the urine . The bioavailability of this compound would depend on these properties.

Result of Action

Imidazole derivatives can have a variety of effects at the molecular and cellular level, including inhibiting enzyme activity, modulating receptor signaling, and affecting gene expression . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action and efficacy can be influenced by the physiological environment in the body, including the presence of other drugs, the state of the immune system, and various disease conditions.

properties

IUPAC Name |

1-benzyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17(19-12-14-6-2-1-3-7-14)20-13-18(22)10-15-8-4-5-9-16(15)11-18/h1-9,22H,10-13H2,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEZDMLSQYPBFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)NCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)

![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)

![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)